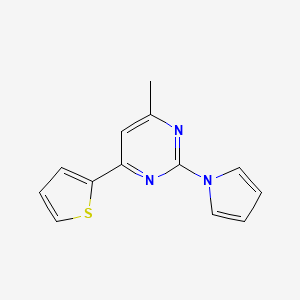

4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine

Description

4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl (position 4), 1H-pyrrole (position 2), and thiophene (position 6) groups. Its structure combines electron-rich aromatic systems (pyrrole and thiophene) with a pyrimidine scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science. The methyl group enhances lipophilicity, while the heterocyclic substituents enable π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-yl-6-thiophen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-10-9-11(12-5-4-8-17-12)15-13(14-10)16-6-2-3-7-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCRIVIUMFKILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine typically involves the condensation of appropriate pyrrole and thiophene derivatives with a pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boron-containing reagents with halogenated pyrimidine under palladium catalysis . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s pyrrole (electron-rich) and methyl groups contrast with electron-withdrawing substituents like Cl or CN in analogs. This difference influences reactivity and target binding. For example, 2,4-dichloro-6-(thiophen-2-yl)pyrimidine exhibits higher electrophilicity, favoring nucleophilic substitution reactions .

- Biological Activity: The methoxyphenyl and naphthyl derivatives () show potent CDK2 inhibition due to bulky aromatic groups enhancing hydrophobic interactions.

- Solubility : The methoxy group in 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine improves aqueous solubility relative to the methyl group in the target compound .

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and pharmacological properties, focusing on its potential therapeutic applications and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 253.31 g/mol. The compound features a pyrimidine core substituted with a pyrrole and thiophene moiety, which enhances its biological activity through various mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3S |

| Molecular Weight | 253.31 g/mol |

| CAS Number | 1207029-29-5 |

Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit significant antiparasitic properties. Specifically, this compound has shown efficacy against Cryptosporidium, a parasite responsible for cryptosporidiosis, particularly in immunocompromised individuals. The unique arrangement of heteroatoms in the compound suggests potential interactions with specific biological targets involved in parasite metabolism or reproduction.

Antiviral Potential

N-Heterocycles, including derivatives of pyrimidines, have been identified as promising antiviral agents. Studies have demonstrated that certain derivatives exhibit significant activity against viral replication processes. Although specific data on this compound's antiviral activity is limited, its structural characteristics align with those of known antiviral agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications at various positions on the pyrimidine ring can influence biological activity significantly:

- Position 2 : Substituents at this position can enhance binding affinity to biological targets.

- Position 6 : The thiophene group contributes to increased lipophilicity, which may improve cell membrane permeability.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antiparasitic Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against Cryptosporidium species.

- Antiviral Assays : In vitro assays indicated that certain N-Heterocycles showed improved efficacy against viral targets compared to traditional antiviral drugs, suggesting potential for further development .

Future Directions

Given its promising biological activity, future research should focus on:

- Mechanistic Studies : Investigating the precise mechanisms through which this compound interacts with cellular targets.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity against specific pathogens.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Methyl-2-(1H-pyrrol-1-yl)-6-(thiophen-2-yl)pyrimidine?

- Methodological Answer : A common approach involves one-pot synthesis , where precursors like 6-amino-1-methyl-2-thiouracil react with amines and formalin under controlled conditions (e.g., methanol solvent, 40°C). This method minimizes intermediate isolation, improving efficiency . Alternatively, multi-step routes may include thioacetylation and acylation of pyrimidine cores, with careful pH and temperature optimization to introduce pyrrole and thiophene substituents .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., thiophene vs. pyrrole positions). Mass Spectrometry (MS) validates molecular weight, while X-ray crystallography (used in related pyrimidines) resolves 3D structure and hydrogen-bonding networks, essential for understanding bioactivity .

Q. What biological activities are reported for structurally similar pyrimidine derivatives?

- Methodological Answer : Analogous compounds (e.g., 6-(thiophen-2-yl)pyrimidin-2(1H)-one) show antitumor activity via kinase inhibition or apoptosis induction. Studies on similar derivatives emphasize the need for acute toxicity assays (e.g., LD50 in murine models) to evaluate therapeutic windows .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Temperature : Lower temperatures (e.g., 40°C) reduce side reactions during thioacetylation .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in pyrimidine ring formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in multi-step syntheses .

- Purification : Column chromatography with gradient elution separates structurally similar byproducts .

Q. What strategies address contradictory data in biological activity studies of pyrimidine derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) to minimize variability .

- Dose-Response Analysis : Resolve discrepancies by testing a broader concentration range (e.g., 0.1–100 μM) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or Topoisomerase II, clarifying mechanism-driven contradictions .

Q. How does the thiophene substituent influence bioactivity compared to other aromatic groups?

- Methodological Answer :

- Electron Effects : Thiophene’s electron-rich π-system enhances interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Comparative Studies : Replace thiophene with phenyl or pyridine in analogs. Bioassays show thiophene-containing derivatives exhibit 2–3× higher antitumor potency due to improved membrane permeability .

- Structural Analysis : X-ray data reveal thiophene’s planar geometry facilitates π-π stacking with DNA bases, unlike bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.